2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the acetamide group might undergo hydrolysis to form an acid and an amine. The pyrazolo[1,5-a]pyrazin-5(4H)-yl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Biological Activities
Design and Synthesis of Heterocyclic Compounds : This chemical compound has been utilized in the synthesis of various heterocyclic compounds, which show promising biological activities against microorganisms. These include the synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives, showcasing its utility in creating compounds with antimicrobial properties (Aly, Saleh, & Elhady, 2011).
Coordination Complexes and Antioxidant Activity : It is also used in the creation of coordination complexes with metals like Co(II) and Cu(II). These complexes, derived from pyrazole-acetamide derivatives, display significant antioxidant activity, indicating potential for therapeutic applications (Chkirate et al., 2019).
Molecular Conformations and Hydrogen Bonding Studies : Research involving this compound has contributed to understanding different molecular conformations in crystalline structures. Such studies are crucial for pharmaceutical and chemical industries, as they can influence the biological activity and stability of compounds (Narayana et al., 2016).
Synthesis of Novel Derivatives with Antimicrobial Activity : This compound serves as a base for synthesizing new thiazole and pyrazole derivatives, which have shown promising antimicrobial activities. This highlights its role in drug discovery, particularly in the search for new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Preparation of Pyrazolo[3,4-d]-pyrimidines : Its derivatives have been used in preparing pyrazolo[3,4-d]-pyrimidines, which are expected to possess considerable chemical and pharmacological activities. This demonstrates its versatility in synthesizing compounds with potential therapeutic applications (Al-Afaleq & Abubshait, 2001).
Antioxidant and Antitumor Evaluation : Some derivatives of this compound have been evaluated for their antioxidant and antitumor activities. This research contributes to the development of new candidates for cancer treatment and management of oxidative stress-related diseases (Hamama, Gouda, Badr, & Zoorob, 2013).
Future Directions
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-5-4-6-17(11-15)24-22(28)14-26-9-10-27-19(23(26)29)13-18(25-27)16-7-8-20(30-2)21(12-16)31-3/h4-13H,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOPGZPTSFCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide |
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